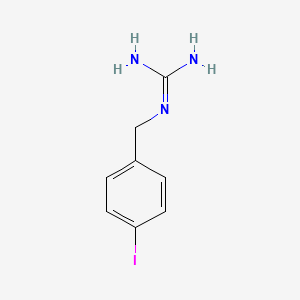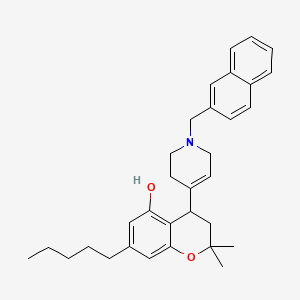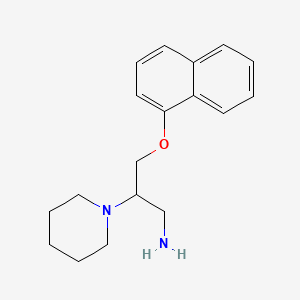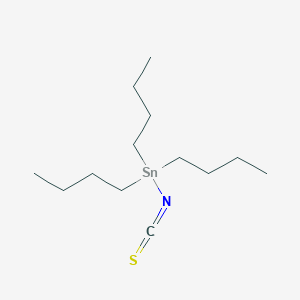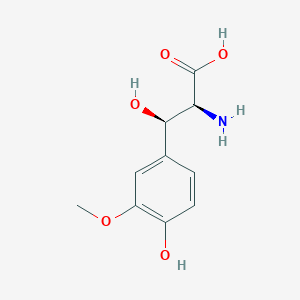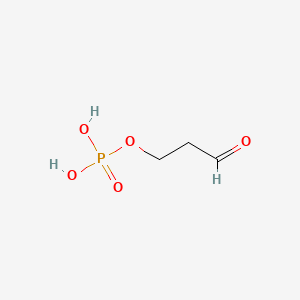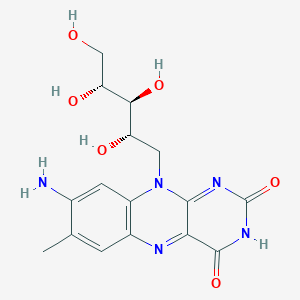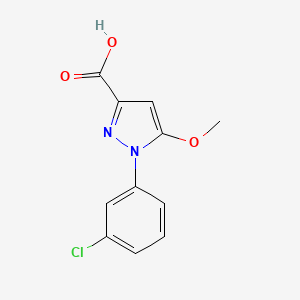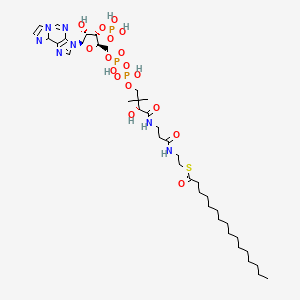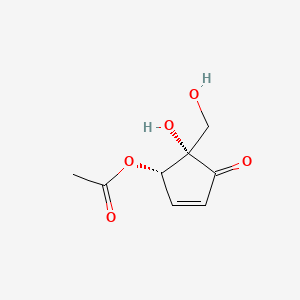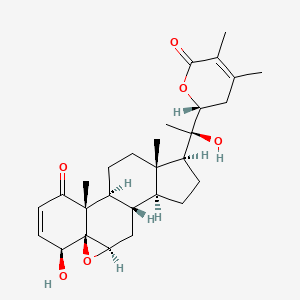
茄内酯 D
描述
Withanolides are a collection of naturally occurring C-28 steroidal lactone triterpenoids assembled on an integral or reorganized ergostane structure . Withanolide D is a C-28 steroidal lactone that can induce nerve development and improve nervous system function . It has potential therapeutic applications for neurologic disorders like Alzheimer’s and Parkinson’s disease .
Synthesis Analysis
The synthesis of Withanolide D has been accomplished from pregnenolone . The key reactions are based on successful stereochemical control at the C-22 position involving γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde . A divergent synthesis of complex withanolides has been enabled by a scalable route and late-stage functionalization .
Molecular Structure Analysis
Withanolides are based on an ergostane skeleton in which C-22/C-26, or C-23/C-26, are oxidized to form a δ- or γ-lactone . Withanolide D is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22 .
Chemical Reactions Analysis
Withanolide D can be used with traditional chemotherapeutic agents as it augments the ceramide accretion by triggering neutral-sphingomyelinase 2, modulate phosphorylation of the JNK and p38MAPK and induced apoptosis .
Physical And Chemical Properties Analysis
Withanolide D has a molecular formula of C28H38O6 and a molecular weight of 470.6 g/mol .
科学研究应用
Alzheimer’s Disease Management
Withanolide D has shown promise in the treatment of Alzheimer’s disease. Studies indicate that its oral administration can reverse behavioral deficits and plaque pathology. It achieves this by increasing the expression of low-density lipoprotein receptor-related protein in brain micro-vessels and the Aβ-degrading protease neprilysin, which helps in the reduction of β-amyloid peptides accumulation in animal models .
Cancer Therapeutics
Research has demonstrated that Withanolide D can be used alongside traditional chemotherapeutic agents. It enhances ceramide accumulation by activating neutral-sphingomyelinase 2. Additionally, it modulates the phosphorylation of JNK and p38MAPK, leading to induced apoptosis in both myeloid and lymphoid cells, as well as in primary cells derived from leukemia patients .
Anti-inflammatory Applications
Withanolide D exhibits significant anti-inflammatory properties. This makes it a potential candidate for the treatment of chronic inflammatory diseases. Its mechanism involves modulating the inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Antimicrobial Activity
The compound has been found to possess antimicrobial properties, which could be beneficial in combating various bacterial and fungal infections. This application is particularly relevant in the context of rising antibiotic resistance .
Immunoregulatory Effects
Withanolide D also plays a role in immunoregulation. It can modulate the immune response, which is crucial in preventing autoimmune diseases and managing immune-related disorders .
Trypanocidal and Leishmanicidal Activities
Withanolide D has shown activity against Trypanosoma and Leishmania parasites, which are responsible for diseases such as sleeping sickness and leishmaniasis. This suggests its potential use in developing treatments for these parasitic infections .
作用机制
Target of Action
Withanolide D, a bioactive compound isolated from Withania somnifera, has been found to interact with several molecular targets. It has been reported to augment the ceramide accretion by triggering neutral-sphingomyelinase 2 . It also modulates the phosphorylation of the JNK and p38MAPK . Furthermore, it has been shown to inhibit the activation of nuclear factor kappa-B .
Mode of Action
Withanolide D interacts with its targets, leading to a series of changes in cellular processes. It augments the ceramide accretion by triggering neutral-sphingomyelinase 2, which leads to the modulation of phosphorylation of the JNK and p38MAPK . This results in the induction of apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients .
Biochemical Pathways
Withanolide D affects several biochemical pathways. It has been found to increase the radio sensitivity of human cancer cells via inhibiting deoxyribonucleic acid (DNA) damage to non-homologous end-joining repair (NHEJ) pathways . It also influences the Janus kinase (JAK)/STAT, NF-κB, phosphatidylinositol-3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways .
Pharmacokinetics
It is known that the compound is derived from withania somnifera, a plant that has been used in ayurvedic and indigenous systems of medicine for more than 3,000 years .
Result of Action
The action of Withanolide D results in several molecular and cellular effects. It induces apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients . It also increases the radio sensitivity of human cancer cells . Furthermore, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and enhance memory by regulating the levels of neurotransmitters in the brain, such as serotonin and dopamine .
Action Environment
The action, efficacy, and stability of Withanolide D can be influenced by various environmental factors. For instance, factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides
安全和危害
Users should avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Withanolides have shown promise as new phytotherapeutic agents against chronic inflammatory diseases . They have also been identified as promising anti-cancer and anti-inflammatory compounds . Further investigations for discovering novel withanolides of genus Physalis, exploiting their pharmacological values and evaluating their potency as therapeutic agents are significant work .
属性
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUFNRGCZMRFD-JCUIILOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317760 | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Withanolide D | |
CAS RN |
30655-48-2 | |
| Record name | Withanolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOLIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



